

4-Amino-2,6-dibromophenol chemical structure and IUPAC name

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Compound of Interest

Compound Name: 4-Amino-2,6-dibromophenol

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An In-Depth Technical Guide to **4-Amino-2,6-dibromophenol** for Advanced Research Applications

Abstract

This technical guide provides a comprehensive overview of **4-Amino-2,6-dibromophenol** (CAS No: 609-21-2), a halogenated aromatic compound of significant interest to researchers, medicinal chemists, and drug development professionals. The document delineates its core chemical identity, including its structure and physicochemical properties. It further presents detailed, field-proven synthetic protocols, offering mechanistic insights into the reaction pathways. Key analytical techniques for characterization are discussed, alongside a survey of its current and potential applications, particularly as a versatile building block in medicinal chemistry and a biochemical for proteomics research.[1] Concluding with essential safety, handling, and disposal protocols, this guide serves as an authoritative resource for the effective utilization of this compound in a laboratory and development setting.

Core Chemical Identity

A thorough understanding of a compound's fundamental properties is the bedrock of its successful application in research and development. This section details the essential identifiers and physical characteristics of **4-Amino-2,6-dibromophenol**.

Chemical Structure and Nomenclature

The compound is systematically named according to IUPAC conventions, though several synonyms are commonly used in literature and commercial listings.

- IUPAC Name: **4-amino-2,6-dibromophenol**[\[2\]](#)
- CAS Number: 609-21-2[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)
- Molecular Formula: C₆H₅Br₂NO[\[1\]](#)[\[2\]](#)[\[3\]](#)
- Common Synonyms: 2,6-Dibromo-4-aminophenol, 3,5-Dibromo-4-hydroxyaniline, 4-Hydroxy-3,5-dibromoaniline[\[1\]](#)[\[2\]](#)
- InChI Key: HFYPXERYZGFDBD-UHFFFAOYSA-N[\[2\]](#)[\[3\]](#)
- Canonical SMILES: C1=C(C=C(C(=C1Br)O)Br)N[\[2\]](#)

Visualization of Chemical Structure

The structural arrangement of the functional groups—a hydroxyl, an amino, and two bromine atoms on a benzene ring—is critical to its reactivity and utility as a chemical intermediate.

Caption: Chemical structure of **4-Amino-2,6-dibromophenol**.

Key Physicochemical Properties

The quantitative properties of the compound are summarized below. These values are critical for designing experimental conditions, including solvent selection and purification strategies.

Property	Value	Source(s)
Molecular Weight	266.92 g/mol	[1] [2] [3] [4]
Appearance	Solid	
Melting Point	195-196 °C	[5] [6]
Boiling Point	295.6 ± 40.0 °C (Predicted)	[6]
Purity (Typical)	≥95%	[1]
Storage Temperature	Ambient	[5]

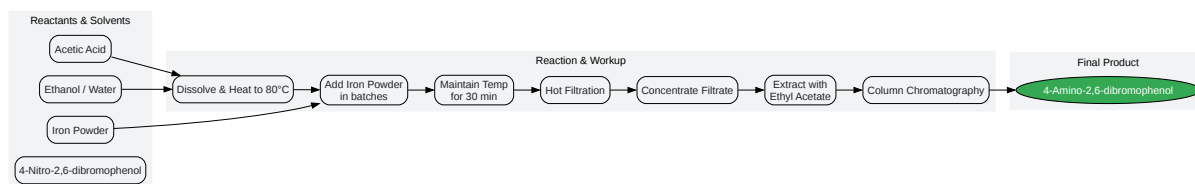
Synthesis and Mechanistic Insights

The synthesis of **4-Amino-2,6-dibromophenol** can be approached from different precursors. The choice of method often depends on the availability of starting materials, desired scale, and purity requirements. This section details a reliable protocol and discusses the underlying chemical principles.

Protocol: Synthesis via Reduction of 4-Nitro-2,6-dibromophenol

This method is a robust and high-yielding procedure starting from the corresponding nitro-substituted phenol.[5] The conversion of the nitro group to an amino group is a classic transformation in organic synthesis.

Mechanistic Rationale: The reduction of an aromatic nitro group to an amine using iron powder in an acidic medium is a well-established and cost-effective method. Iron acts as the reducing agent, being oxidized from Fe(0) to Fe(II)/Fe(III) ions. The reaction requires a proton source, provided here by acetic acid, to facilitate the multi-step reduction process which proceeds through nitroso and hydroxylamine intermediates. This method is preferred over catalytic hydrogenation in some research settings due to its operational simplicity and lack of requirement for high-pressure equipment.



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Caption: Workflow for the synthesis of **4-Amino-2,6-dibromophenol**.

Step-by-Step Methodology:

- **Dissolution:** In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 4-Nitro-2,6-dibromophenol (10 mmol) in a mixture of ethanol (15 ml) and water (3 ml).[5] Add acetic acid (1 ml).[5]
- **Heating:** Heat the mixture with stirring to 80°C.[5]
- **Reduction:** Once the temperature is stable, add iron powder (30 mmol) in small portions (in batches) to control the exothermic reaction.[5]
- **Reaction Completion:** After the final addition of iron powder, maintain the reaction mixture at 80°C for an additional 30 minutes.[5]
- **Workup - Filtration:** Stop heating and filter the hot reaction mixture to remove iron salts and unreacted iron.
- **Workup - Extraction:** Concentrate the filtrate under reduced pressure to remove the ethanol. [5] To the remaining aqueous residue, add ethyl acetate and water for extraction.[5] Combine the organic phases, dry over anhydrous sodium sulfate, and filter.[5]
- **Purification:** Remove the solvent under reduced pressure. Purify the crude residue by column chromatography using a solvent system such as ethyl acetate/petroleum ether (1:3) to yield the final product.[5] A typical yield for this process is high, around 94%.[5]

Analytical Characterization

Confirming the identity and purity of the synthesized compound is a non-negotiable step in any research workflow. **4-Amino-2,6-dibromophenol** can be characterized using standard analytical techniques.

- **Nuclear Magnetic Resonance (NMR) Spectroscopy:** ^1H NMR and ^{13}C NMR are powerful tools for structural elucidation. The ^1H NMR spectrum will show characteristic signals for the aromatic protons, as well as exchangeable protons from the amino ($-\text{NH}_2$) and hydroxyl ($-\text{OH}$)

OH) groups.[2][7] The symmetry of the molecule simplifies the aromatic region of the spectrum.

- **Mass Spectrometry (MS):** Mass spectrometry confirms the molecular weight of the compound. Due to the natural isotopic abundance of bromine (^{79}Br and ^{81}Br), the mass spectrum will exhibit a characteristic isotopic pattern for a dibrominated compound, which is a definitive confirmation of its identity.[2][7]
- **Infrared (IR) Spectroscopy:** IR spectroscopy is used to identify the key functional groups. Expected characteristic peaks include O-H and N-H stretching bands (typically broad in the $3200\text{--}3600\text{ cm}^{-1}$ region) and C-Br stretching bands in the fingerprint region.[2]

Applications in Research and Drug Development

The unique combination of functional groups makes **4-Amino-2,6-dibromophenol** a valuable intermediate in several high-value research areas.

- **Versatile Chemical Building Block:** The amino and hydroxyl groups can be readily modified or used as directing groups in further synthetic transformations. The bromine atoms serve as excellent handles for cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the construction of more complex molecular architectures.
- **Proteomics Research:** The compound is cited as a biochemical for proteomics research.[1] Halogenated phenols can be used as probes or as starting materials for affinity labels and other tools to study protein structure and function.
- **Medicinal Chemistry Intermediate:** While direct applications are not widely published, its chlorinated analog, 4-Amino-2,6-dichlorophenol, is a key intermediate in the synthesis of antibiotics and antivirals.[8] By analogy, **4-Amino-2,6-dibromophenol** serves as a valuable scaffold for creating libraries of novel compounds for drug discovery programs. The bromine atoms can modulate the lipophilicity and metabolic stability of a potential drug candidate.

Safety, Handling, and Disposal

Adherence to strict safety protocols is mandatory when working with this or any chemical compound.

Hazard Identification

The compound is classified with the following hazards according to the Globally Harmonized System (GHS).[\[2\]](#)

Hazard Class	GHS Code	Description	Pictogram
Skin Corrosion/Irritation	H315	Causes skin irritation	GHS07 (Warning)
Serious Eye Damage/Irritation	H319	Causes serious eye irritation	GHS07 (Warning)
Specific Target Organ Toxicity	H335	May cause respiratory irritation	GHS07 (Warning)

Recommended Handling Procedures

- Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[\[9\]](#)[\[10\]](#)
- Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side-shields or goggles, and a lab coat.[\[9\]](#)[\[11\]](#)
- Handling Practices: Avoid breathing dust.[\[11\]](#) Avoid contact with skin and eyes.[\[9\]](#) Wash hands thoroughly after handling.[\[11\]](#)

Disposal Guidelines

Unused material and its container must be disposed of as hazardous waste.[\[12\]](#) It is recommended to burn the compound in a chemical incinerator equipped with an afterburner and scrubber.[\[12\]](#) Always consult local, state, and federal regulations and contract a licensed professional waste disposal service.[\[12\]](#)

Conclusion

4-Amino-2,6-dibromophenol is a highly functionalized aromatic compound with significant potential as a synthetic intermediate in diverse research fields, from materials science to drug discovery. Its well-defined chemical properties, coupled with robust synthetic routes, make it an

accessible and valuable tool for the modern scientist. The protocols and data presented in this guide are intended to provide a solid foundation for its safe and effective application in the laboratory.

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